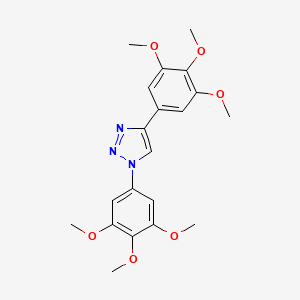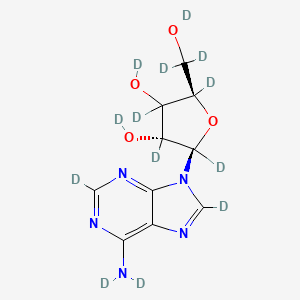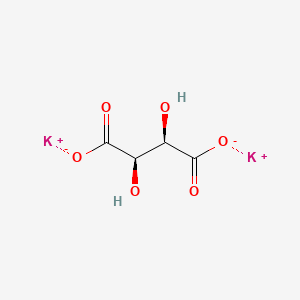
CID 16211298
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1), also known as thallium(III) trifluoroacetate, is a chemical compound with the molecular formula C6F9O6Tl. It is a thallium salt of trifluoroacetic acid and is known for its oxidizing properties. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thallium(III) trifluoroacetate can be synthesized by reacting thallium(III) oxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:
Tl2O3+6CF3COOH→2Tl(CF3COO)3+3H2O
Industrial Production Methods
Industrial production of thallium(III) trifluoroacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in fine powder form and stored under specific conditions to prevent decomposition .
Análisis De Reacciones Químicas
Types of Reactions
Thallium(III) trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with thallium(III) trifluoroacetate include organic substrates, reducing agents, and other metal salts. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving thallium(III) trifluoroacetate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product is often an oxidized organic compound .
Aplicaciones Científicas De Investigación
Thallium(III) trifluoroacetate has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems, particularly in the synthesis of peptides and proteins containing disulfide bonds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of thallium(III) trifluoroacetate involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to the oxidation of those molecules. The trifluoroacetate group stabilizes the thallium(III) ion, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2,2,2-trifluoro-, potassium salt (11): Similar in structure but contains potassium instead of thallium.
Acetic acid, 2,2,2-trifluoro-, copper (1+) salt (21): Contains copper instead of thallium and has different chemical properties.
Uniqueness
Thallium(III) trifluoroacetate is unique due to its strong oxidizing properties and the presence of the thallium ion. This makes it particularly useful in specific chemical reactions where a strong oxidizing agent is required .
Propiedades
Número CAS |
2923-19-5 |
|---|---|
Fórmula molecular |
C2HF3O2Tl |
Peso molecular |
318.41 g/mol |
InChI |
InChI=1S/C2HF3O2.Tl/c3-2(4,5)1(6)7;/h(H,6,7); |
Clave InChI |
QGLVSUMFDCLRPK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)O.[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)








![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


